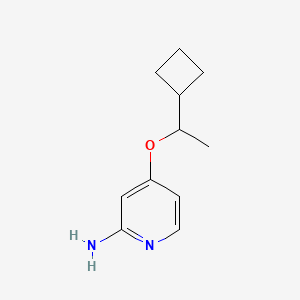

4-(1-Cyclobutylethoxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-cyclobutylethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(9-3-2-4-9)14-10-5-6-13-11(12)7-10/h5-9H,2-4H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZGQUKTRCGNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)OC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 1 Cyclobutylethoxy Pyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for 4-(1-Cyclobutylethoxy)pyridin-2-amine

A retrosynthetic analysis of this compound suggests several logical disconnections to simplify the target molecule into readily available starting materials. The two primary strategic disconnections involve the C-O ether linkage and the C-N bond of the amino group.

Disconnection of the C-O Ether Bond: This approach treats the 1-cyclobutylethoxy group as an ether substituent. This leads back to a 2-aminopyridin-4-ol (or its tautomer, 2-amino-4-pyridone) precursor and a suitable electrophile derived from 1-cyclobutylethanol (B24324). This is a common and often effective strategy for the formation of aryl ethers.

Disconnection of the C-N Amine Bond: Alternatively, the 2-amino group can be disconnected, leading to a 4-(1-cyclobutylethoxy)pyridine intermediate. The subsequent introduction of the amino group would then be required. This strategy is also viable, with numerous methods available for the amination of pyridine (B92270) rings.

A further disconnection of the 4-(1-cyclobutylethoxy)pyridine intermediate would again lead back to a 4-substituted pyridine, such as 4-chloropyridine (B1293800) or 4-hydroxypyridine, and 1-cyclobutylethanol. Considering the reactivity of pyridine derivatives, the disconnection of the C-O bond from a 2-aminopyridin-4-ol precursor often presents a more convergent and efficient synthetic strategy.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic routes can be envisioned for the preparation of this compound. These routes typically involve the sequential construction of the substituted pyridine core.

Synthesis via Precursor Pyridine Derivatives

The synthesis of the target molecule can commence from a pre-functionalized pyridine derivative. A common and versatile starting material is a di-substituted pyridine that allows for the selective introduction of the amino and alkoxy groups. For instance, a 2-amino-4-halopyridine or a 2-halo-4-hydroxypyridine could serve as a key intermediate. The choice of precursor will dictate the subsequent alkylation and amination strategies.

Alkylation Strategies for Introduction of the Ethoxy Moiety

The introduction of the 1-cyclobutylethoxy group is a critical step in the synthesis. Given the secondary nature of the alcohol, direct Williamson ether synthesis with 2-aminopyridin-4-ol might be challenging due to potential side reactions and the lower reactivity of secondary halides.

A more effective method for forming the ether linkage with a secondary alcohol is the Mitsunobu reaction . orgsyn.orgnih.govorganic-chemistry.org This reaction allows for the condensation of an alcohol with a nucleophile (in this case, the hydroxyl group of 2-aminopyridin-4-ol) under mild conditions using a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a crucial consideration if chiral 1-cyclobutylethanol is used.

| Reaction | Reagents | Conditions | Key Features |

| Mitsunobu Reaction | 2-Aminopyridin-4-ol, 1-Cyclobutylethanol, PPh3, DEAD/DIAD | Anhydrous aprotic solvent (e.g., THF, Dioxane), Room Temperature | Mild reaction conditions, suitable for secondary alcohols, results in inversion of stereochemistry. nih.govorganic-chemistry.org |

Amination Procedures for the Pyridine Core

Should the synthetic strategy involve the amination of a 4-(1-cyclobutylethoxy)pyridine precursor, several classical methods are available. Nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position, such as a halide (e.g., chloro or bromo), with an ammonia (B1221849) equivalent is a common approach. However, these reactions often require harsh conditions, such as high temperatures and pressures.

Modern and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. Catalytic methods, in particular, have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds.

Catalytic Methods for Bond Formation

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N and C-O bonds. While a direct palladium-catalyzed etherification to introduce the secondary alkoxy group might be less common, palladium-catalyzed amination is a well-established and highly versatile method.

If a 2-halo-4-(1-cyclobutylethoxy)pyridine intermediate is synthesized, its subsequent amination can be efficiently achieved using a palladium catalyst, a suitable phosphine ligand, and a base. This approach, often referred to as the Buchwald-Hartwig amination, allows for the formation of the C-N bond under much milder conditions than traditional SNAr reactions and is tolerant of a wide range of functional groups.

| Catalytic Reaction | Catalyst/Ligand System | Amine Source | Base | Solvent |

| Buchwald-Hartwig Amination | Pd(OAc)2, Pd2(dba)3 with ligands like BINAP, XPhos, or Josiphos | Ammonia, Benzophenone imine, or other ammonia surrogates | NaOt-Bu, K3PO4, Cs2CO3 | Toluene, Dioxane |

This catalytic approach offers a significant advantage in terms of reaction conditions and substrate scope, making it a highly attractive modern alternative for the final amination step.

Flow Chemistry and Continuous Processing Techniques

The synthesis of substituted pyridines, including 4-alkoxy-2-aminopyridines, is increasingly benefiting from the adoption of flow chemistry and continuous processing. vcu.edu These techniques offer significant advantages over traditional batch processing, such as enhanced reaction control, improved safety, and greater scalability. For a molecule like this compound, a multi-step continuous flow synthesis could be envisioned, potentially reducing production costs and improving yield. vcu.edu

Continuous flow reactors, such as dynamically mixed tubular (DMT) reactors, can overcome challenges associated with conventional systems, particularly when dealing with reactions that involve solids or multiphasic systems. The precise control over reaction parameters like temperature, pressure, and residence time in a flow setup allows for the optimization of reaction conditions that might be difficult to achieve in a batch reactor. For instance, the introduction of the 1-cyclobutylethoxy group onto the pyridine ring could be performed in a flow system, followed by a subsequent amination step in a continuous fashion.

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Scale | Limited by reactor size | Scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-to-volume ratio |

| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced due to small reactor dimensions |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes |

| Process Control | Less precise | Precise control over parameters |

Green Chemistry Principles in Reaction Design

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. citedrive.comresearchgate.netnih.gov The synthesis of pyridine derivatives is an area where green chemistry approaches have been successfully applied. citedrive.comresearchgate.netnih.gov These methods often involve the use of environmentally benign solvents, catalysts, and energy sources.

Several green synthetic strategies are applicable to the synthesis of this compound:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. rasayanjournal.co.in

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental footprint of the synthesis. rasayanjournal.co.inijpsonline.com

Catalysis: The use of efficient and recyclable catalysts can minimize waste and improve atom economy. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which is a highly efficient and green approach. rasayanjournal.co.in

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Derivatization Strategies and Analogue Synthesis of this compound

The structure of this compound offers multiple points for derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated biological activities.

Modifications of the Cyclobutyl Ring System

The cyclobutyl moiety is a key feature of the molecule and can be modified to explore its impact on the compound's properties. The synthesis of substituted cyclobutanes is an active area of research, with methods available for introducing various functional groups onto the ring. nih.govorganic-chemistry.org For instance, the introduction of substituents on the cyclobutyl ring could be achieved through palladium-catalyzed cross-coupling reactions or by using functionalized cyclobutane (B1203170) precursors in the initial synthesis. nih.govresearchgate.net

Ether Linkage Variations and Bioisosteric Replacements

The ether linkage is another critical component of the molecule that can be modified. Bioisosteric replacement is a common strategy in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a lead compound. domainex.co.ukmdpi.com The ether oxygen could be replaced with other groups to create bioisosteres.

Potential bioisosteric replacements for the ether linkage include:

Thioether: Replacing the oxygen with a sulfur atom.

Amine: Replacing the oxygen with a nitrogen atom (secondary amine).

Methylene: Replacing the ether linkage with a carbon-carbon bond.

Furthermore, the nature of the alkyl chain connecting the cyclobutyl ring to the ether oxygen can be varied. For example, the chain length could be extended or shortened, or branching could be introduced to probe the spatial requirements of potential biological targets.

Advanced Structural Elucidation and Conformational Analysis of 4 1 Cyclobutylethoxy Pyridin 2 Amine

Spectroscopic Characterization Techniques for Detailed Structural Assignment of 4-(1-Cyclobutylethoxy)pyridin-2-amine

Spectroscopic methods are fundamental to the unambiguous structural confirmation of this compound, offering detailed insights into its atomic connectivity and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in a suitable solvent like DMSO-d₆ or CDCl₃ would be employed for a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethoxy group, and the complex multiplet patterns of the cyclobutyl ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ether linkage. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the quaternary carbons of the pyridine ring.

2D-NMR Spectroscopy: To resolve ambiguities and confirm assignments, advanced 2D-NMR techniques are essential. harvard.eduwestmont.edumagritek.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings (³JHH), confirming the connectivity within the cyclobutyl ring and the ethyl fragment. For instance, it would show a clear correlation between the methine proton (-O-CH-) and the methyl protons (-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the cyclobutylethoxy side chain to the pyridine ring by showing a correlation from the methine proton (-O-CH-) to the C4 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, providing insights into the molecule's preferred conformation in solution.

Solid-State NMR (ssNMR): While solution-state NMR describes the molecule's average conformation, ssNMR provides information on its structure in the solid state. This technique is particularly valuable for studying polymorphism, where different crystal forms of the same compound can exhibit distinct ssNMR spectra due to variations in their local molecular environments and intermolecular packing. mdpi.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2-NH₂ | ~5.8 (s, 2H) | - | C2, C3 |

| C2 | - | ~161.0 | - |

| C3 | ~6.2 (d, 1H) | ~105.0 | H5 |

| C4 | - | ~165.0 | - |

| C5 | ~6.4 (dd, 1H) | ~108.0 | H3, H6 |

| C6 | ~7.8 (d, 1H) | ~150.0 | H5 |

| -O-CH- | ~4.5 (m, 1H) | ~78.0 | C4 (pyridine), C (cyclobutyl), CH₃ |

| -CH-CH₃ | ~1.3 (d, 3H) | ~20.0 | -O-CH- |

| Cyclobutyl-CH | ~2.5 (m, 1H) | ~40.0 | -O-CH- |

| Cyclobutyl-CH₂ | ~1.8-2.2 (m, 6H) | ~25.0, ~15.0 | - |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) would typically be used to generate the protonated molecule [M+H]⁺.

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is then used to study the fragmentation pathways of the parent ion. nih.govnih.gov The fragmentation pattern provides a structural fingerprint, confirming the connectivity of different molecular subunits. For this compound, key fragmentation steps would likely involve:

Cleavage of the ether bond: The most probable fragmentation would be the cleavage of the C-O bond between the pyridine ring and the ethoxy group, or the ethoxy group and the cyclobutyl moiety. Loss of the entire cyclobutylethoxy group as a neutral radical would lead to a fragment corresponding to 4-hydroxy-2-aminopyridinium.

Loss of the cyclobutyl group: Fragmentation could occur via cleavage of the bond between the cyclobutyl ring and the adjacent methine carbon, leading to a characteristic loss.

Pyridine ring fragmentation: At higher collision energies, fragmentation of the stable pyridine ring itself may occur.

The fragmentation pathways for related phenyl pyridyl ethers often involve complex rearrangements. researchgate.net A similar analysis for the target compound would give insight into its gas-phase ion chemistry.

| m/z (Proposed) | Proposed Fragment Structure/Loss |

|---|---|

| 207.15 | [M+H]⁺: Protonated parent molecule |

| 151.09 | Loss of C₄H₈ (cyclobutene) |

| 111.06 | [4-hydroxy-pyridin-2-amine+H]⁺; Loss of C₆H₁₀ |

| 95.06 | [2-aminopyridine+H]⁺ after rearrangement and cleavage |

Infrared and Raman Spectroscopic Fingerprinting for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. cdnsciencepub.comaps.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. researchgate.netnist.gov

N-H Stretching: Two distinct bands in the range of 3300-3500 cm⁻¹ would confirm the primary amine (-NH₂) group.

C-H Stretching: Bands just below 3000 cm⁻¹ would correspond to the sp³ hybridized C-H bonds of the cyclobutyl and ethoxy groups, while those above 3000 cm⁻¹ would be from the aromatic C-H bonds on the pyridine ring.

C=N and C=C Stretching: Strong absorptions between 1500-1650 cm⁻¹ are characteristic of the pyridine ring stretching vibrations.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage would appear in the 1200-1270 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. acs.orgresearchgate.net The symmetric "ring breathing" mode of the pyridine ring, typically a strong band around 1000 cm⁻¹, would be a prominent feature in the Raman spectrum. The C-C bonds of the cyclobutyl ring would also give rise to characteristic Raman signals.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 2980 | IR, Raman |

| Pyridine Ring (C=C, C=N) stretch | 1500 - 1650 | IR, Raman |

| N-H bend (scissoring) | 1600 - 1650 | IR |

| Aryl-Alkyl C-O stretch | 1200 - 1270 | IR |

| Pyridine Ring Breathing | 990 - 1030 | Raman |

X-ray Crystallography of this compound and its Co-crystals

While spectroscopic methods define molecular structure, single-crystal X-ray crystallography provides the definitive arrangement of atoms in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule. nih.govnih.govchemrevlett.com

Crystal Packing Motifs and Intermolecular Interactions

Hydrogen Bonding: The most significant interaction would be hydrogen bonding. The amino group (-NH₂) is an excellent hydrogen bond donor, while the pyridine ring nitrogen is a strong acceptor. This commonly leads to the formation of centrosymmetric dimers in 2-aminopyridine (B139424) derivatives, where two molecules are linked by a pair of N-H···N hydrogen bonds. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be parallel-displaced or T-shaped. nih.gov

Van der Waals Forces: The non-polar cyclobutyl and ethyl groups would contribute to the crystal packing through weaker van der Waals forces.

Analysis of the crystal structure would reveal the specific conformation adopted by the flexible cyclobutylethoxy side chain, which is often influenced by the need to optimize packing efficiency and intermolecular forces within the crystal.

Polymorphism and Solvate Forms of this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound can have different physical properties. The presence of a flexible side chain and multiple hydrogen bonding sites in this compound makes polymorphism a distinct possibility. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could yield different polymorphic forms, each with unique crystal packing and intermolecular interactions.

Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the lattice. Given the potential for hydrogen bonding, crystallization from protic solvents like methanol (B129727) or water could lead to the formation of stable solvates (hydrates or methanolates), where the solvent molecules are integrated into the crystal structure, often mediating hydrogen bonding networks. The identification and characterization of potential polymorphic and solvate forms are crucial for understanding the solid-state properties of the compound.

Conformational Analysis of this compound

The conformational flexibility of this compound arises primarily from two key areas: rotation around the single bonds of the ethoxy linker and the puckering of the cyclobutyl ring. The interplay between these motions defines the molecule's accessible conformations and their relative energies.

The ethoxy group, which connects the cyclobutyl ring to the pyridine core, possesses rotational freedom around the C(aryl)-O and O-C(alkyl) bonds. The rotation around the C(aryl)-O bond is of particular interest as it dictates the orientation of the entire cyclobutylethoxy substituent relative to the pyridine ring.

Computational studies on analogous systems, such as ethoxybenzene, provide insight into the rotational barrier of the C(aryl)-O bond. Density Functional Theory (DFT) calculations have estimated this barrier to be approximately 11 kJ/mol. This barrier arises from the need to overcome steric hindrance and changes in orbital overlap between the oxygen lone pairs and the aromatic pi-system during rotation. For this compound, the presence of the 2-amino group, an electron-donating group, is expected to influence the electronic properties of the pyridine ring and may slightly alter this rotational barrier.

The preferred conformation around the C(aryl)-O bond is likely to be one where the cyclobutylethoxy group is coplanar with the pyridine ring to maximize electronic stabilization. However, steric interactions between the hydrogen atoms on the ethyl portion of the ethoxy group and the hydrogen at the 3-position of the pyridine ring could favor a slightly twisted conformation.

The cyclobutyl moiety introduces another layer of conformational complexity. Cyclobutane (B1203170) is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. nih.govresearchgate.net This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. The energy barrier for this ring inversion in cyclobutane is relatively low, estimated to be around 482 cm⁻¹ (approximately 5.8 kJ/mol). nih.gov

The puckering of the cyclobutyl ring is characterized by a puckering angle, which for unsubstituted cyclobutane is approximately 25-30 degrees. nih.gov The presence of a substituent, in this case, the ethoxy group, will lead to non-equivalent puckered conformations, one with the substituent in a pseudo-axial position and the other in a pseudo-equatorial position. The equatorial conformation is generally favored to minimize steric interactions.

| Moiety | Rotational/Inversion Barrier | Preferred Conformation | Basis of Information |

| Ethoxy (C(aryl)-O bond) | ~11 kJ/mol | Near-planar with pyridine ring | DFT calculations on ethoxybenzene |

| Cyclobutyl Ring | ~5.8 kJ/mol | Puckered ("butterfly") | Ab initio studies on cyclobutane nih.gov |

This table presents estimated values based on analogous systems due to the lack of direct experimental data for this compound.

When the ethoxy group is in the favored pseudo-equatorial position on the cyclobutyl ring, it extends away from the ring, minimizing steric clash with the ring's hydrogens. This orientation will, in turn, influence the rotational preferences around the O-C(alkyl) and C(aryl)-O bonds of the ethoxy linker. The bulky nature of the puckered cyclobutyl ring will likely create a steric bias, favoring certain rotamers of the ethoxy chain that position the cyclobutyl group away from the pyridine ring.

The dynamic interconversion between the two puckered conformations of the cyclobutyl ring means that the molecule will exist as a mixture of conformers in solution. The relative populations of these conformers will be determined by their respective energies, with the conformer having the cyclobutyl substituent in the equatorial position being the major contributor.

| Cyclobutyl Conformation | Implication for Overall Molecular Geometry | Expected Stability |

| Pseudo-equatorial | Elongated, extended conformation of the cyclobutylethoxy chain. | More stable |

| Pseudo-axial | More compact conformation with potential for increased steric interactions. | Less stable |

Computational and Theoretical Investigations of 4 1 Cyclobutylethoxy Pyridin 2 Amine

Quantum Mechanical Studies of 4-(1-Cyclobutylethoxy)pyridin-2-amine

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a foundational understanding of a molecule's behavior at the electronic level. aps.org These calculations are instrumental in predicting structure, reactivity, and spectroscopic properties.

The electronic character of this compound is primarily dictated by the interplay between the electron-donating amino (-NH2) and alkoxy (-OR) groups and the electron-withdrawing pyridine (B92270) ring. This interaction governs the distribution of electron density and the nature of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. nih.gov For this molecule, the HOMO is expected to be a π-orbital with significant electron density localized across the aminopyridine ring, including the nitrogen lone pairs of both the ring and the amino group. This localization is due to the strong electron-donating nature of these groups. The LUMO is anticipated to be a π* (antibonding) orbital, primarily distributed over the pyridine ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. researchgate.netmdpi.com Based on studies of similar aminopyridine derivatives, the HOMO-LUMO gap for this molecule can be predicted to fall within a range typical for reactive organic compounds. nih.govresearchgate.net

The charge distribution, calculated via methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, is expected to show a significant accumulation of negative charge on the electronegative nitrogen and oxygen atoms. Conversely, the hydrogen atoms of the amino group and the carbon atoms bonded to these heteroatoms will exhibit a partial positive charge.

Table 4.1.1: Predicted Frontier Molecular Orbital Properties Note: Values are representative estimates based on DFT calculations of analogous aminopyridine structures.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting capability |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other chemical species. mdpi.com The ESP map illustrates regions of positive and negative potential on the molecule's electron density surface.

For this compound, the ESP analysis is predicted to reveal the following key features:

Negative Potential (Nucleophilic Regions): The most intense negative potential (typically colored red) is expected to be localized around the pyridine ring's nitrogen atom and the nitrogen of the exocyclic amino group. nih.govnih.gov These sites represent the most likely targets for electrophilic attack or protonation. The ether oxygen atom will also exhibit a region of negative potential, albeit likely less intense than the nitrogens.

Positive Potential (Electrophilic Regions): The most positive potential (typically colored blue) is predicted to be found on the hydrogen atoms of the amino group. nih.gov These hydrogens are acidic and represent the primary sites for hydrogen bond donation.

Neutral Regions: The cyclobutyl and ethyl hydrocarbon portions of the molecule are expected to be relatively neutral (typically colored green), indicating their lower reactivity in polar interactions. nih.gov

This predicted ESP map suggests the molecule has distinct nucleophilic centers at its nitrogen atoms and can participate in hydrogen bonding, which strongly influences its biological and chemical interactions. researchgate.net

DFT calculations are widely used to predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of novel compounds. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted spectrum for this compound would show distinct signals corresponding to its unique chemical environments: protons on the pyridine ring, the methine proton adjacent to the ether oxygen, the methyl protons, and the complex multiplets of the cyclobutane (B1203170) ring protons.

Infrared (IR) Spectroscopy: Theoretical IR spectra help in identifying functional groups by predicting their vibrational frequencies. scielo.org.za Key predicted vibrational bands would include N-H stretching vibrations for the amino group (typically 3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching (2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹), and a characteristic C-O stretching frequency for the ether linkage (1050-1250 cm⁻¹).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.govresearchgate.net The molecule is expected to exhibit strong π→π* transitions characteristic of aromatic systems. The presence of the electron-donating amino and alkoxy groups is predicted to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted pyridine. researchgate.net

Table 4.1.3: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Range/Characteristic |

|---|---|---|

| ¹H NMR | Pyridine-H | δ 6.0 - 8.0 ppm |

| -O-CH- | δ 4.0 - 5.0 ppm (quartet or multiplet) | |

| Cyclobutyl-H | δ 1.5 - 2.5 ppm (complex multiplets) | |

| -CH₃ | δ 1.2 - 1.5 ppm (doublet) | |

| -NH₂ | δ 4.5 - 5.5 ppm (broad singlet) | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 cm⁻¹ | |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 cm⁻¹ | |

| C-O Stretch (Ether) | 1050 - 1250 cm⁻¹ |

| UV-Vis | λmax (π→π*) | 250 - 300 nm |

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time, revealing its flexibility and interactions with its environment. rsc.orgnih.gov

The structure of this compound possesses significant conformational flexibility, primarily arising from:

Rotation around the C(pyridine)-O, O-C(ethyl), and C-C(cyclobutyl) single bonds.

The ring puckering of the cyclobutane moiety, which can adopt different non-planar conformations. nih.gov

The surrounding environment, particularly the solvent, can profoundly influence a molecule's conformation and dynamics. researchgate.netnih.gov MD simulations are an ideal tool for studying these effects by explicitly including solvent molecules in the simulation box.

In a polar protic solvent such as water, the simulation would likely show the formation of stable hydrogen bonds between the solvent and the molecule's amino group and pyridine nitrogen. nih.gov The N-H protons would act as hydrogen bond donors, while the nitrogen and oxygen lone pairs would act as acceptors.

By analyzing the simulation trajectory, one can calculate radial distribution functions (RDFs) to quantify the structure of the solvation shells around these key functional groups. The simulations would also reveal whether the solvent alters the preferred conformational ensemble of the molecule. For instance, certain conformations might be stabilized by favorable interactions with the solvent, shifting the equilibrium distribution compared to the gas phase. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.com This method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein receptor, followed by a systematic search of the conformational and rotational space of the ligand within the protein's binding pocket using a scoring function to estimate the binding affinity.

For a novel compound with an uncharacterized biological profile, in silico screening (or virtual screening) against a library of known protein targets is a common starting point. This approach can identify potential protein targets and suggest possible therapeutic applications. The compound this compound would be docked against a diverse panel of proteins representing major target families, such as kinases, G-protein coupled receptors (GPCRs), proteases, and nuclear receptors. The results, typically ranked by docking score, provide a preliminary "hit list" of potential targets for further investigation.

An illustrative output of such a screening is presented below. The docking score represents the predicted binding affinity; more negative values typically indicate stronger binding.

Table 1: Illustrative In Silico Screening Results for this compound Note: The following data are hypothetical and for illustrative purposes only.

| Protein Target Class | Specific Protein Example | Docking Score (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| Kinase | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | ATP-competitive inhibition |

| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.2 | ATP-competitive inhibition |

| Protease | Cathepsin K | -7.1 | Covalent/Non-covalent |

| GPCR | Dopamine D2 Receptor | -6.8 | Antagonist |

Following initial docking, more rigorous methods are employed to refine the binding pose and calculate the binding free energy with higher accuracy. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used for this purpose. researchgate.net This analysis provides a more quantitative estimate of the ligand's binding affinity.

Furthermore, a detailed examination of the docked pose allows for the identification of "interaction hotspots"—key amino acid residues within the protein's active site that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, pi-pi stacking, and electrostatic interactions. For this compound, the 2-amino group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively, while the cyclobutyl and ethoxy groups can form significant hydrophobic interactions.

The table below illustrates the kind of data generated from such an analysis for a hypothetical interaction with Cyclin-Dependent Kinase 2 (CDK2), a common target for pyridine-based inhibitors. benthamdirect.com

Table 2: Hypothetical Binding Energy and Key Interactions for this compound with CDK2 Note: The following data are hypothetical and for illustrative purposes only.

| Parameter | Value/Residue | Interaction Type |

|---|---|---|

| Binding Free Energy (ΔG_bind) | -45.5 kcal/mol | Overall Affinity |

| Interacting Residue | Leu83 | Hydrogen Bond (with 2-amino group) |

| Interacting Residue | Glu81 | Hydrogen Bond (with pyridine N) |

| Interacting Residue | Ile10, Val18, Ala31 | Hydrophobic (with cyclobutyl ring) |

| Interacting Residue | Phe80, Leu134 | Hydrophobic (with ethoxy group) |

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. mdma.chnih.gov Based on the structure of this compound and its predicted binding mode from docking studies, a pharmacophore model can be constructed.

The key pharmacophoric features of this compound would likely include:

One Hydrogen Bond Donor (HBD): The primary amine at the 2-position.

One Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring.

One Aromatic Ring (AR): The pyridine core.

Two Hydrophobic Groups (HY): The cyclobutyl moiety and the adjacent ethyl group.

This model serves as a 3D query for screening large compound libraries to find structurally diverse molecules that match the pharmacophore and may have similar biological activity. More importantly, it provides clear principles for rational ligand design. For instance, to improve potency or selectivity, medicinal chemists could modify the hydrophobic groups to better fit the shape of the target's hydrophobic pocket or alter the electronic properties of the aromatic ring to enhance key interactions. mdma.ch This computational insight guides the synthesis of new analogues with a higher probability of success.

In Vitro Biological and Biochemical Characterization of 4 1 Cyclobutylethoxy Pyridin 2 Amine

Target Identification and Engagement Studies for 4-(1-Cyclobutylethoxy)pyridin-2-amine

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the target identification and engagement of this compound. While research exists on other aminopyridine derivatives, demonstrating activities such as tubulin polymerization inhibition, MmpL3 inhibition, and LOXL2 inhibition, no such studies have been published for the specific compound this compound.

Biochemical Receptor Binding Assays

There is currently no publicly available information from biochemical receptor binding assays for this compound. Therefore, its binding affinity and selectivity for specific biological receptors remain uncharacterized.

Enzyme Inhibition/Activation Studies in Cell-Free Systems

No data from enzyme inhibition or activation studies in cell-free systems for this compound could be located in the public domain. Consequently, its potential to modulate the activity of specific enzymes is unknown.

Protein-Ligand Interaction Studies via Biophysical Methods (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Information from biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct interaction of this compound with any protein target is not available in published literature.

Cell-Based Assays for Mechanistic Investigations of this compound

Detailed mechanistic investigations of this compound in cell-based assays have not been reported in the available scientific literature.

Cellular Pathway Modulation and Reporter Gene Assays

There are no published studies describing the effects of this compound on cellular pathways or utilizing reporter gene assays to elucidate its mechanism of action.

Subcellular Localization Studies

No research detailing the subcellular localization of this compound has been found. Therefore, its distribution within cellular compartments has not been determined.

Based on a comprehensive review of scientific literature and available data, there is currently no specific in vitro biological or biochemical characterization data publicly available for the chemical compound This compound .

Extensive searches of scholarly databases and chemical repositories have not yielded any studies detailing the in vitro activities, high-throughput screening initiatives, comparative analyses with structurally related probes, or elucidation of the mechanism of action for this particular compound.

Therefore, the requested article focusing solely on the in vitro biological and biochemical characterization of this compound cannot be generated at this time due to the absence of published research on this specific molecule.

While research exists for other derivatives of 2-aminopyridine (B139424), this information does not directly apply to this compound and is therefore outside the strict scope of the requested article.

Structure Activity Relationship Sar Studies of 4 1 Cyclobutylethoxy Pyridin 2 Amine Analogues

Systematic Modification of the Cyclobutyl Ring System and its Influence on In Vitro Activity

Research in medicinal chemistry has shown that cycloalkyl groups are often employed to fill hydrophobic pockets within target proteins. nih.gov The size of the cycloalkyl ring is a critical determinant of how well it fits into such pockets. For instance, expanding the cyclobutyl ring to a cyclopentyl or cyclohexyl group may lead to a decrease in activity due to steric hindrance, if the binding pocket is constrained. Conversely, if the pocket is larger, these larger rings could enhance van der Waals interactions and improve potency. Contraction to a cyclopropyl (B3062369) ring would significantly alter the bond angles and electronic character, which could also influence binding affinity.

Substituents on the cyclobutyl ring can also modulate activity. The introduction of small alkyl groups, polar functional groups like hydroxyl or methoxy, or halogens can affect the compound's lipophilicity, solubility, and ability to form additional hydrogen bonds with the target protein. These changes can fine-tune the binding affinity and selectivity of the compound.

Below is an interactive data table illustrating the hypothetical in vitro activity of analogues with modifications to the cyclobutyl ring, based on general SAR principles for cycloalkyl groups in similar scaffolds.

Table 1. Influence of Cyclobutyl Ring Modification on In Vitro Activity

| Compound ID | R Group Modification | In Vitro Activity (IC₅₀, nM) | Rationale for Activity Change |

|---|---|---|---|

| 1a | Cyclobutyl (Parent) | 10 | Optimal fit in the hydrophobic pocket. |

| 1b | Cyclopropyl | 50 | Suboptimal size for the binding pocket, leading to weaker hydrophobic interactions. |

| 1c | Cyclopentyl | 25 | Slightly larger size may introduce minor steric clashes, reducing affinity. |

| 1d | Cyclohexyl | 80 | Increased steric bulk likely hinders optimal binding. |

| 1e | 1-Methylcyclobutyl | 15 | Small alkyl substitution may enhance hydrophobic interactions without causing significant steric hindrance. |

| 1f | 3-Hydroxycyclobutyl | 40 | Introduction of a polar group may be unfavorable in a hydrophobic pocket unless it can form a specific hydrogen bond. |

Exploration of Variations at the Ethoxy Linkage and their SAR Implications

The ethoxy linkage in 4-(1-Cyclobutylethoxy)pyridin-2-amine serves as a critical spacer between the cyclobutyl ring and the pyridin-2-amine core. Variations in the length, branching, and composition of this linker can significantly impact the compound's orientation in the binding site of its biological target.

Modifying the length of the alkoxy chain, for instance, by replacing the ethoxy group with a methoxy, propoxy, or butoxy group, will alter the distance and spatial relationship between the terminal cyclobutyl ring and the pyridine (B92270) core. An optimal linker length is often required to position the key interacting moieties correctly. A shorter linker might bring the groups too close, causing steric clashes, while a longer linker might position the cyclobutyl group outside the optimal binding region.

Branching on the alkoxy chain, such as at the α-carbon (the carbon attached to the oxygen), can also influence activity. The parent compound has a methyl group at this position, creating a chiral center. Replacing this with an ethyl group or a larger alkyl group would increase steric bulk near the pyridine ring, which could either be beneficial or detrimental depending on the topology of the binding site.

Furthermore, replacing the ether oxygen with other atoms, such as sulfur (to form a thioether) or nitrogen (to form an amine), would alter the bond angles, polarity, and hydrogen bonding capacity of the linker, leading to significant changes in biological activity.

The following interactive data table provides a hypothetical SAR for modifications to the ethoxy linkage.

Table 2. SAR Implications of Ethoxy Linkage Variations

| Compound ID | Linkage Modification | In Vitro Activity (IC₅₀, nM) | Rationale for Activity Change |

|---|---|---|---|

| 2a | -O-CH(CH₃)- (Parent) | 10 | Optimal length and branching for positioning the cyclobutyl group. |

| 2b | -O-CH₂- | 60 | Lack of the α-methyl group may lead to a loss of specific hydrophobic interactions. |

| 2c | -O-CH₂CH₂- | 35 | Altered vector and increased flexibility may result in a less favorable binding conformation. |

| 2d | -O-CH(CH₂CH₃)- | 45 | Increased steric bulk from the α-ethyl group may cause a steric clash. |

| 2e | -S-CH(CH₃)- | 75 | Change in bond angle and polarity of the thioether linkage likely disrupts optimal binding. |

Substituent Effects on the Pyridine Nitrogen and Aromatic Ring of this compound

The pyridin-2-amine scaffold is a common feature in many biologically active molecules and serves as a key pharmacophore. nih.gov Substitutions on the pyridine ring nitrogen and the aromatic carbons can significantly influence the compound's electronic properties, basicity, and potential for hydrogen bonding, thereby affecting its in vitro activity. ed.ac.uk

The 2-amino group is a crucial site for interaction, often acting as a hydrogen bond donor. mdpi.com Alkylation or acylation of this amino group would likely reduce or eliminate this hydrogen bonding capability, potentially leading to a significant loss of activity.

Below is an interactive data table illustrating the potential effects of substituents on the pyridine ring.

Table 3. Substituent Effects on the Pyridine Ring

| Compound ID | Ring Position | Substituent | In Vitro Activity (IC₅₀, nM) | Rationale for Activity Change |

|---|---|---|---|---|

| 3a | - | None (Parent) | 10 | Baseline activity. |

| 3b | 2-NH₂ | -NH(CH₃) | 100 | Monomethylation of the amino group likely hinders its role as a hydrogen bond donor. |

| 3c | 5 | -F | 8 | A small, electron-withdrawing fluorine atom may enhance binding through favorable electronic interactions or by displacing a water molecule. |

| 3d | 5 | -CH₃ | 15 | A small, electron-donating methyl group might slightly alter the electronic profile and introduce minor steric effects. |

| 3e | 6 | -Cl | 50 | A chloro group at this position may introduce steric hindrance with the binding pocket. |

Stereochemical Considerations and Enantiomeric Activity Differences of this compound

The presence of a chiral center at the 1-position of the ethoxy group in this compound means that the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

One enantiomer may fit more perfectly into the binding site, leading to a higher affinity and greater potency. This is often referred to as the "eutomer," while the less active enantiomer is the "distomer." In some cases, the distomer may be completely inactive or may even have off-target effects. Therefore, determining the absolute stereochemistry of the more active enantiomer is crucial for the development of a safe and effective therapeutic agent.

The hypothetical data in the table below illustrates a possible scenario for the difference in activity between the two enantiomers.

Table 4. Hypothetical Enantiomeric Activity Differences

| Compound ID | Stereochemistry | In Vitro Activity (IC₅₀, nM) | Rationale |

|---|---|---|---|

| 4a | Racemic | 10 | Mixture of both enantiomers. |

| 4b | (S)-enantiomer | 5 | The eutomer, with the optimal 3D arrangement for binding to the chiral target. |

| 4c | (R)-enantiomer | 150 | The distomer, with a suboptimal fit in the binding site, leading to significantly lower potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For derivatives of this compound, QSAR can be a powerful tool to predict the activity of novel analogues and to gain a deeper understanding of the key molecular properties that drive potency.

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of shape, volume, and surface area, as well as quantum chemical descriptors like dipole moment and HOMO/LUMO energies.

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. researchgate.net Techniques such as genetic algorithms or stepwise multiple linear regression are often used to identify a small subset of descriptors that have the strongest correlation with the biological activity.

The table below lists some common molecular descriptors that could be relevant for QSAR modeling of this compound derivatives.

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of the molecule's hydrophobicity. |

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the in vitro activity (e.g., pIC₅₀). Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly used for this purpose.

The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Common validation techniques include:

Internal Validation: This is typically done using a cross-validation procedure, such as leave-one-out (LOO) cross-validation. The model is repeatedly built using a subset of the data and used to predict the activity of the excluded data point. A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation: The model's ability to predict the activity of new, unseen compounds is assessed using an external test set. The predictive correlation coefficient (pred_r²) is a measure of the model's external predictive capability.

A well-validated QSAR model can then be used to predict the in vitro activity of virtual compounds, allowing for the prioritization of the most promising analogues for synthesis and testing. This can significantly accelerate the drug discovery process by focusing resources on compounds with the highest probability of success.

Prediction of Activity for Novel Analogues of this compound

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has provided a foundational understanding of the chemical features that drive their biological activity. Building upon this knowledge, computational chemistry and predictive modeling offer powerful tools to forecast the activity of novel, unsynthesized analogues. These in silico methods can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

The predictive modeling process for novel this compound analogues typically involves the development of Quantitative Structure-Activity Relationship (QSAR) models. These models are mathematical representations of the correlation between the chemical structures of a series of compounds and their biological activities. The development and application of QSAR models for this class of compounds would likely follow a systematic approach.

Initially, a dataset of known this compound analogues with experimentally determined biological activities would be compiled. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

Following the calculation of descriptors, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms like random forest or support vector machines, would be employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. The predictive power of the resulting QSAR model would then be rigorously validated using both internal and external validation techniques to ensure its robustness and generalizability.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, virtual this compound analogues. This allows for the in silico screening of large virtual libraries of compounds, and only those with the most promising predicted activity would be selected for chemical synthesis and subsequent biological testing.

An example of a hypothetical QSAR study for a series of this compound analogues is presented below. This table illustrates the types of molecular descriptors that might be used and how they could correlate with biological activity.

Table 1: Hypothetical QSAR Data for Novel this compound Analogues

| Compound ID | R-Group Modification | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |

|---|---|---|---|---|---|

| ANA-001 | H | 2.8 | 220.3 | 58.2 | 150 |

| ANA-002 | 3-fluoro | 3.1 | 238.3 | 58.2 | 125 |

| ANA-003 | 4-methoxy | 2.7 | 250.3 | 67.4 | 200 |

| ANA-004 | 3-chloro | 3.5 | 254.7 | 58.2 | 90 |

In addition to QSAR, molecular docking simulations can be employed to predict the binding modes and affinities of novel analogues to their biological target. This structure-based approach requires a three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or approximated using homology modeling. By simulating the interaction between the novel analogues and the target's binding site, researchers can gain insights into the key molecular interactions that contribute to activity and use this information to design more potent compounds.

The combination of ligand-based methods like QSAR and structure-based techniques like molecular docking provides a comprehensive in silico strategy for the design and prioritization of novel this compound analogues with enhanced biological activity.

Analytical Methodologies for Research Applications of 4 1 Cyclobutylethoxy Pyridin 2 Amine

Chromatographic Techniques for Purity Assessment and Separation of 4-(1-Cyclobutylethoxy)pyridin-2-amine

Chromatographic methods are fundamental for assessing the purity and achieving the separation of this compound from synthesis precursors, byproducts, and potential degradants. The selection of a specific technique is contingent on the physicochemical properties of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile compounds like this compound. Given its structure, which includes a basic pyridine (B92270) nitrogen and a primary amine group, several HPLC modes can be employed. sielc.com

For a compound of this nature, a reversed-phase (RP-HPLC) method is typically the first approach. Method development would involve optimizing the stationary phase, mobile phase composition, pH, and detector settings. Due to the basicity of the aminopyridine structure, peak tailing can be an issue on standard silica-based C18 columns. This can be mitigated by using end-capped columns, columns with a base-deactivated stationary phase, or by adding a competing base to the mobile phase.

Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent selectivity for closely related compounds and isomers. sielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option, particularly for polar compounds that show little retention in reversed-phase mode. sielc.com

A proposed starting point for an RP-HPLC method is detailed in the table below. Optimization would involve adjusting the gradient slope, pH (typically 2-3 units away from the compound's pKa), and organic modifier to achieve optimal resolution and peak shape.

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is in its ionized form, improving peak shape. helixchrom.com |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | Common organic modifiers for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | A generic gradient to elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm or 275 nm | The pyridine ring is expected to have strong UV absorbance at these wavelengths. helixchrom.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography (GC) is generally reserved for thermally stable and volatile compounds. thermofisher.com Amines, particularly those with higher molecular weights like this compound, often exhibit poor chromatographic behavior due to their polarity and low volatility, leading to peak tailing and interaction with the GC column. vt.edu Therefore, direct analysis by GC is challenging.

To make the compound amenable to GC analysis, a derivatization step is typically required to increase its volatility and thermal stability. thermofisher.comvt.edu Common derivatization strategies for amines include acylation or silylation. For instance, reacting the primary amine group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compound could be analyzed using a standard non-polar capillary column. The method would be particularly useful for identifying and quantifying volatile impurities from the synthesis process.

| Parameter | Suggested Condition (for TMS derivative) | Rationale |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS in Pyridine | Effective silylating agent for primary amines. Pyridine can act as a catalyst. nih.gov |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-polarity column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min | A general-purpose temperature program to separate compounds with varying boiling points. |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID provides good general sensitivity; NPD offers high selectivity for nitrogen-containing compounds. osha.gov |

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains a chiral center at the carbon atom bearing the cyclobutyl group and the pyridinoxy moiety. This means the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric purity is crucial.

Chiral chromatography is the most effective method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral amines and their derivatives. mdpi.comresearchgate.net The separation is usually performed in normal-phase mode using a mobile phase consisting of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol).

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column (CSP) | Cellulose-based (e.g., CHIRALCEL® OD-H) or Amylose-based | These CSPs are known to effectively resolve enantiomers of many chiral amines. mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations. The ratio is optimized for resolution. |

| Additive | 0.1% Diethylamine (DEA) | Often added to the mobile phase to improve the peak shape of basic analytes. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Column Temperature | 25 °C | Lower temperatures often improve chiral resolution. |

| Detection | UV at 254 nm or 275 nm | Provides sensitive detection of the aromatic system. |

Spectrophotometric and Electrochemical Methods for Quantification of this compound in Research Samples

While chromatographic methods provide separation, spectrophotometric and electrochemical techniques can offer simpler and faster quantification in samples where interfering substances are not a concern.

UV-Visible Spectrophotometry: The pyridine ring in this compound contains a chromophore that absorbs light in the ultraviolet (UV) region. By establishing a calibration curve of absorbance versus concentration using standards of known concentration (following the Beer-Lambert law), the concentration of the compound in a pure solution can be determined. This method is rapid and straightforward but lacks specificity, as any other substance in the sample that absorbs at the same wavelength will interfere with the measurement.

Electrochemical Methods: The 2-aminopyridine (B139424) moiety is electrochemically active and can be oxidized at an electrode surface. mdpi.com Techniques such as cyclic voltammetry could be used to characterize the redox behavior of the compound, while methods like differential pulse voltammetry or amperometry could be developed for quantitative analysis. mdpi.com These methods can be highly sensitive and are less affected by sample turbidity than spectrophotometry. However, they are also susceptible to interference from other electroactive species in the sample matrix. The electrochemical behavior of pyridine and its derivatives has been studied on various electrodes, indicating that a reduction wave associated with the pyridinium (B92312) ion can also be observed. acs.org

Coupled Techniques (LC-MS, GC-MS) for Trace Analysis and In Vitro Metabolite Identification

Coupling chromatography with mass spectrometry (MS) provides a powerful tool that combines the separation capabilities of chromatography with the high sensitivity and specificity of mass detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for identifying and quantifying compounds like this compound in complex biological matrices. chromatographyonline.comnih.gov Electrospray ionization (ESI) in positive ion mode would be the ideal interface, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) can be used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification at trace levels. researchgate.net

For in vitro metabolite identification, LC-MS is invaluable. bioivt.com Samples from incubations with liver microsomes or other enzyme systems can be analyzed to detect metabolites. nih.gov High-resolution mass spectrometry (e.g., LC-Q-TOF-MS) allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation. nih.gov Common metabolic pathways for such a compound might include hydroxylation of the cyclobutyl or pyridine rings, O-dealkylation of the ether linkage, or N-oxidation.

Gas Chromatography-Mass Spectrometry (GC-MS): As with GC-FID, GC-MS analysis would require prior derivatization of the compound. nih.gov The primary advantage of GC-MS is its ability to provide detailed mass spectra with characteristic fragmentation patterns, which can be used for definitive identification by comparison to a spectral library. It is particularly useful for trace analysis of genotoxic impurities, which may be volatile. chromatographyonline.com

| Technique | Application | Anticipated Mass Transitions (for MS/MS) |

|---|---|---|

| LC-MS/MS | Quantification in plasma; Metabolite ID | Parent [M+H]⁺ → Fragment ion(s) |

| Metabolite ID (Hydroxylation) | [M+H+16]⁺ → Fragment ion(s) | |

| Metabolite ID (O-dealkylation) | [M+H-C6H10]⁺ → Fragment ion(s) | |

| GC-MS (TMS derivative) | Trace impurity analysis | Molecular Ion (M⁺) → Fragment ion(s) |

Sample Preparation Strategies for In Vitro Biological Matrices

Effective sample preparation is critical to remove interferences (e.g., proteins, salts, phospholipids) from biological matrices and to concentrate the analyte before analysis, especially when using LC-MS or GC-MS.

Protein Precipitation (PPT): This is one of the simplest methods for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample (e.g., microsomal incubation quench). This denatures and precipitates the majority of proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be injected directly or evaporated and reconstituted in a suitable solvent.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. For a basic compound like this compound, the pH of the aqueous sample would be adjusted to be basic (e.g., pH 9-10) to ensure the compound is in its neutral, more organic-soluble form. A water-immiscible solvent like ethyl acetate (B1210297) or methyl tert-butyl ether would then be used for extraction. LLE provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be used. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent. SPE can provide excellent sample cleanup and analyte concentration.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Fast, simple, inexpensive | Non-selective, risk of ion suppression (matrix effects) |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Cleaner extract than PPT, good recovery | More labor-intensive, uses larger solvent volumes |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High selectivity, excellent cleanup, concentration capability | Requires method development, higher cost per sample |

Future Directions and Research Opportunities for 4 1 Cyclobutylethoxy Pyridin 2 Amine

Development of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

Future research should prioritize the development of more efficient and scalable synthetic routes for 4-(1-cyclobutylethoxy)pyridin-2-amine. While standard methods for the synthesis of 2-aminopyridines are established, optimizing the introduction of the 1-cyclobutylethoxy moiety is crucial. Exploring modern synthetic methodologies could lead to significant improvements.

Key areas for investigation include:

Palladium-catalyzed cross-coupling reactions: Investigating Buchwald-Hartwig amination or other palladium-catalyzed methods could provide a more direct and higher-yielding approach to couple the 2-amino group to the pyridine (B92270) ring, potentially starting from a pre-functionalized 4-(1-cyclobutylethoxy)pyridine intermediate.

Microwave-assisted synthesis: The use of microwave irradiation could dramatically reduce reaction times and improve yields for key synthetic steps, contributing to a more energy-efficient and rapid synthesis.

Flow chemistry: For scalable production, the development of a continuous flow process would be highly advantageous. This would allow for better control over reaction parameters, improved safety, and higher throughput compared to traditional batch synthesis.

Green chemistry approaches: Future synthetic strategies should aim to incorporate principles of green chemistry by utilizing less hazardous solvents, reducing the number of synthetic steps, and minimizing waste generation.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional SNAr | Well-established methodology. | May require harsh conditions and lead to side products. |

| Palladium Cross-Coupling | High efficiency and selectivity. | Catalyst cost and removal from the final product. |

| Microwave-Assisted | Rapid reaction times, improved yields. | Specialized equipment required, scalability concerns. |

| Flow Chemistry | High scalability, precise control. | Significant initial setup and optimization required. |

Further Elucidation of Detailed Molecular Interaction Mechanisms

A deep understanding of how this compound interacts with biological macromolecules at the atomic level is fundamental to unlocking its therapeutic potential. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.

Computational Modeling and Molecular Docking: In silico studies can predict the binding modes of this compound with a variety of protein targets. Docking simulations can identify key amino acid residues involved in binding and guide the design of more potent analogs.

X-ray Crystallography: Co-crystallization of the compound with its biological target(s) would provide definitive, high-resolution structural information about its binding orientation and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can be used to identify binding epitopes and characterize the interaction of the compound with its target protein in solution.

Exploration of New In Vitro Biological Targets and Pathways

The 2-aminopyridine (B139424) scaffold is known to interact with a wide range of biological targets. A broad-based screening approach could uncover novel activities for this compound.

Kinase Profiling: Many 2-aminopyridine derivatives are known kinase inhibitors. cymitquimica.com Comprehensive kinase profiling against a large panel of human kinases could identify specific enzymes that are potently and selectively inhibited by this compound. This could open up avenues for its development as an anti-cancer or anti-inflammatory agent.

GPCR Screening: G-protein coupled receptors (GPCRs) are another important class of drug targets. Screening this compound against a panel of GPCRs could reveal unexpected activities in areas such as neuroscience or metabolic diseases.

Phenotypic Screening: Unbiased phenotypic screening in various cell-based models can identify novel biological activities without a preconceived target. This approach could reveal unexpected therapeutic applications for the compound.

Applications of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its potential therapeutic applications, this compound could be developed into a valuable chemical probe to study fundamental biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing researchers to investigate its role in cellular pathways.

To be an effective chemical probe, a compound should exhibit high potency, selectivity, and have a known mechanism of action. Should this compound be found to have a specific and potent interaction with a particular biological target, it could be further optimized for this purpose. This would involve:

Synthesis of a biotinylated or fluorescently tagged analog: This would enable pull-down experiments to identify protein binding partners and visualize the subcellular localization of the target.

Development of a photoaffinity-labeled version: This would allow for the covalent labeling and subsequent identification of the direct protein target in a complex biological sample.

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The multifaceted research directions outlined above would benefit greatly from interdisciplinary collaborations.

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and molecular biology, and pharmaceutical companies with resources for high-throughput screening and drug development, could accelerate the translation of basic research findings into tangible therapeutic outcomes.

Consortia for Probe Development: Joining or forming consortia focused on the development of novel chemical probes could provide access to specialized screening platforms and expertise in probe characterization and validation.